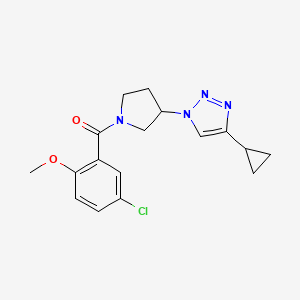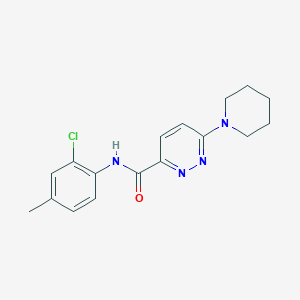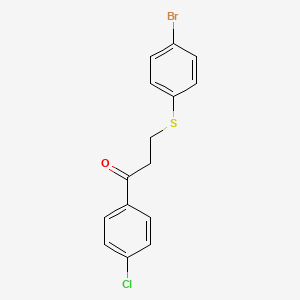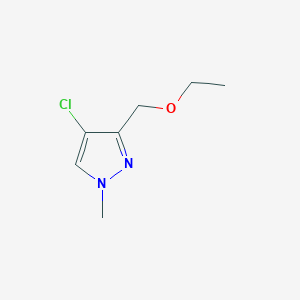![molecular formula C9H4ClFOS B2452571 Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- CAS No. 894851-60-6](/img/structure/B2452571.png)
Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro-
Overview
Description
Benzo[b]thiophene-2-carboxaldehyde is an organoheterocyclic compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .
Synthesis Analysis
The synthesis of Benzo[b]thiophene-2-carboxaldehyde and its derivatives has been reported in various studies . For instance, the Julia olefination method has been used for the preparation of the corresponding vinyl benzyl ether .Molecular Structure Analysis
The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the formula C9H6OS . The InChI string representation isInChI=1S/C9H6OS/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H . Physical And Chemical Properties Analysis
Benzo[b]thiophene-2-carboxaldehyde is a fused solid with a color ranging from white to pale cream to cream to yellow to brown . It has a melting point of 28.0-38.0°C . The molecular weight is 162.21 .Scientific Research Applications
Synthesis and Biological Activity
- Benzo[b]thiophene derivatives are utilized in synthetic medicinal chemistry due to their wide range of pharmacological properties. A study demonstrated the synthesis of benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which exhibited potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).
Antimicrobial Agents
- A novel synthesis of benzo[b]thiophene acylhydrazones revealed compounds effective against multidrug-resistant Staphylococcus aureus. This study highlights the potential of benzo[b]thiophene derivatives as antimicrobial agents (Barbier et al., 2022).
Organic Electronics and Photonics
- Research on benzo[b]thiophene-substituted compounds for organic electronics has shown promising results. For example, benzo[b]thiophene-5,6-dicarboxaldehyde was used in the synthesis of fluorescent compounds for the determination of amino acids (El‐Borai & Rizk, 2009).
- Additionally, a new polymer comprising benzo[b]thiophene derivatives was synthesized for use in high-performance single and tandem organic photovoltaic cells, demonstrating the material's applicability in solar energy conversion (Kim et al., 2014).
Organic Synthesis Techniques
- Various studies have focused on the synthesis of benzo[b]thiophene derivatives. For instance, research on 4-substituted-6-fluoro(carboalkoxyl)benzo[b]furans and benzo[b]thiophenes via base-catalyzed cyclization of enyne derivatives illustrates advances in site-specific synthesis techniques (Wang & Burton, 2007).
- Another example is the development of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes, showcasing a method for efficient synthesis of these compounds (Yue & Larock, 2002).
Advanced Materials and Catalysis
- Research has also been conducted on silica gel-assisted preparation of trihalobenzo[b]thiophenes, which are important for developing advanced materials and catalytic processes (Mikami et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-fluoro-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFOS/c10-9-7(4-12)13-6-3-1-2-5(11)8(6)9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDPDOTVXSPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-fluoro- | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid](/img/structure/B2452488.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452490.png)






![8-Benzyl-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B2452499.png)


![2-[[1-[(1-Methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2452506.png)

![Ethyl 4-tosyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B2452511.png)